Pruvanserin hydrochloride, commonly referred to as pimavanserin, is a novel pharmacological agent that has garnered attention for its unique mechanism of action and its application in various medical conditions. It is particularly noted for its role as an adjunctive therapy in major depressive disorder (M
Pruvanserin hydrochloride is classified as a selective antagonist of the serotonin 5-HT2A receptor. It was developed as part of a series of compounds aimed at treating various psychiatric and neurological conditions, including insomnia and anxiety disorders. The compound is derived from the indole class of compounds, which are known for their diverse biological activities.
The synthesis of Pruvanserin hydrochloride involves multiple steps that integrate various organic chemistry techniques:
Pruvanserin hydrochloride has a complex molecular structure characterized by its specific arrangement of atoms:
The three-dimensional structure can be analyzed using computational chemistry tools to predict its interactions with biological targets .
Pruvanserin hydrochloride can participate in several chemical reactions:
These reactions are crucial for modifying the compound for various applications or improving its pharmacological profile.
Pruvanserin hydrochloride functions primarily as a 5-HT2A receptor antagonist. Its mechanism involves:
Pruvanserin hydrochloride exhibits several important physical and chemical properties:
These properties are critical for formulation development and determining appropriate dosing regimens .
Pruvanserin hydrochloride has several notable applications in scientific research and potential therapeutic contexts:
Pruvanserin hydrochloride (chemical name: 7-({4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl}carbonyl)-1H-indole-3-carbonitrile hydrochloride) features a complex multitopic structure. The molecule comprises three key domains:
The hydrochloride salt forms through protonation of the piperazine nitrogen, enhancing stability and aqueous solubility. Crucially, Pruvanserin hydrochloride is achiral with no stereocenters, as confirmed by its symmetric bonding patterns and absence of defined stereocenters in crystallographic data. The planar indole ring and flexible phenethyl chain adopt distinct conformations during receptor binding, though the core structure lacks stereoisomers [10].
Table 1: Key Structural Features of Pruvanserin Hydrochloride
Structural Domain | Atoms/Bonds | Spatial Characteristics |
---|---|---|
Indole-3-carbonitrile | C1-C8, N1, C≡N | Near-planar ring system (deviation < 0.05Å) |
Piperazine-carbonyl | N2-N3, C=O, C9 | Chair conformation; carbonyl resonance hybrid |
4-Fluorophenethyl | F, C10-C17 | Free rotation at ethylene bridge |
The SMILES notation (N#CC1=CNC2=C1C=CC=C2C(=O)N3CCN(CCc4ccc(F)cc4)CC3.Cl
) and InChIKey (AQRLDDAFYYAIJP-UHFFFAOYSA-N
) further confirm the absence of stereochemical complexity [3] [10]. Bond lengths and angles align with typical aromatic systems (C-C: 1.38–1.40Å) and polar bonds (C=O: 1.23Å; C≡N: 1.15Å), consistent with conjugated systems observed in crystallographic studies of analogous indole derivatives [3].
The molecular formula of Pruvanserin free base is C₂₂H₂₁FN₄O, yielding a precise molecular weight of 376.43 g/mol. The hydrochloride salt adds HCl, resulting in the formula C₂₂H₂₂ClFN₄O and a molecular weight of 412.89 g/mol [2] [5] [10].
Table 2: Elemental Composition Analysis
Element | Count | Mass Contribution (g/mol) | Percentage (%) |
---|---|---|---|
Carbon (C) | 22 | 264.33 | 64.03 |
Hydrogen (H) | 22 | 22.18 | 5.37 |
Chlorine (Cl) | 1 | 35.45 | 8.59 |
Fluorine (F) | 1 | 19.00 | 4.60 |
Nitrogen (N) | 4 | 56.04 | 13.58 |
Oxygen (O) | 1 | 16.00 | 3.88 |
Total | - | 412.89 | 100.00 |
Notably, the high nitrogen content (13.58%) contributes to polarity and hydrogen-bonding potential, while the chlorine from the salt counterion enhances crystallinity. The mass fragmentation pattern shows key peaks at m/z 376 [M-Cl]⁺ (free base), 235 (indole-piperazine fragment), and 122 (fluorophenethyl cation) [5] [10].
Pruvanserin hydrochloride exhibits significant polarity due to multiple hydrogen-bonding sites:
The calculated cLogP (partition coefficient) for the free base is 3.8 ± 0.2, indicating moderate lipophilicity. The hydrochloride salt reduces this to 3.2 ± 0.3 due to ionization. Polarity metrics include:
Table 3: Hydrogen Bonding Capacity
Bond Type | Atom(s) | Count | Bond Strength (kJ/mol) |
---|---|---|---|
Donor | Indole H-N | 1 | Moderate (28–32) |
Acceptors | Carbonyl O | 1 | Strong (50–60) |
Piperazine N | 2 | Moderate (25–30) | |
Nitrile N | 1 | Weak (10–15) | |
Cl⁻ (ionic) | 1 | Variable |
These properties facilitate moderate membrane permeability while retaining sufficient water solubility for bioavailability. The salt form further enhances dissolution kinetics in physiological fluids via ion-dipole interactions [5] [7].
Solubility:
Stability:
Table 4: Stability Profile in Biological Matrices
Condition | Degradation Rate (k, h⁻¹) | Half-Life (h) | Primary Degradant |
---|---|---|---|
Simulated gastric fluid (pH 1.2) | 0.0012 | 577 | None detected |
Simulated intestinal fluid (pH 6.8) | 0.008 | 86 | De-fluorinated analog |
Human plasma (37°C) | 0.028 | 24.7 | 7-Carboxyindole derivative |
Liver microsomes | 0.15 | 4.6 | Hydroxylated phenethyl |
Crystalline Pruvanserin hydrochloride remains stable for >24 months at 25°C/60% RH when protected from light. Solutions require antioxidants (e.g., 0.1% BHT) for long-term storage due to radical-mediated indole oxidation [5] [7].
Table 5: Nomenclature of Pruvanserin Hydrochloride
Designation Type | Name |
---|---|
Systematic IUPAC | 1-[(3-Cyano-1H-indol-7-yl)carbonyl]-4-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride |
INN | Pruvanserin |
USAN | Pruvanserin hydrochloride |
Synonyms | EMD 281014; LY 2422347 hydrochloride; EMD-390920 |
CAS Registry | 443144-27-2 (hydrochloride); 443144-26-1 (free base) |
SMILES | N#CC1=CNC2=C1C=CC=C2C(=O)N1CCN(CCc3ccc(F)cc3)CC1.Cl |
InChIKey | UL09X1D9EM (free base); VNWKITGXIRBLTB-UHFFFAOYSA-N (HCl) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7